![molecular formula C10H17NO3S B2803903 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide CAS No. 2287335-32-2](/img/structure/B2803903.png)
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide” is a chemical compound with the CAS Number: 2287335-32-2 . It has a molecular weight of 231.32 . The compound is also known by its IUPAC name, ( (1r,3s,5R,7S)-2-oxaadamantan-1-yl)methanesulfonamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2,(H2,11,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
NMR Studies and Stereochemical Effects
1-Azatricyclo[3.3.1.13-7]decan derivatives, related to the chemical structure , have been extensively studied using NMR methods. These studies have led to insights into stereo and stereoelectronic effects, crucial for understanding the chemical properties and potential applications of such compounds (Fernández et al., 1989).
Synthesis and Structural Analysis
Research has focused on the synthesis of various tricyclic compounds with similar structures. For example, the study of 10-alkyl-10-carbomethoxy-β-ionone under basic conditions reveals mechanisms involving isomerization and cycloaddition reactions, which are fundamental for synthesizing 2-oxatricyclo derivatives (Kim et al., 1983).
Chirality and Optical Activity
The separation and absolute configuration of densely functionalized 2-oxatricyclo derivatives have been studied using CD spectroscopy and chemical correlation. These studies are vital for understanding the chiral properties of these compounds, which can be significant in various scientific applications (Butkus et al., 2001).
Biomimetic Synthesis
The concept of biomimetic synthesis has been applied to create 2-oxatricyclo systems. This approach mimics natural processes to develop complex organic structures, potentially useful in various scientific fields (Nicolaou & Li, 2001).
Applications in Organic Synthesis
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide and its derivatives find applications in organic synthesis. For instance, the formation of 2-oxatricyclo derivatives through intramolecular cyclization offers insights into the development of new synthetic methodologies (Butkus et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGHDGSNWKTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


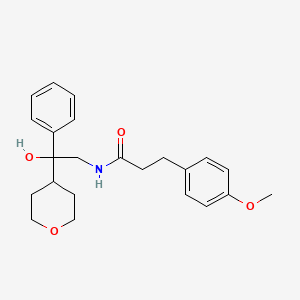
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)
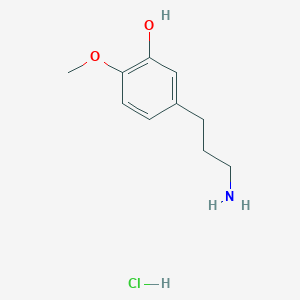

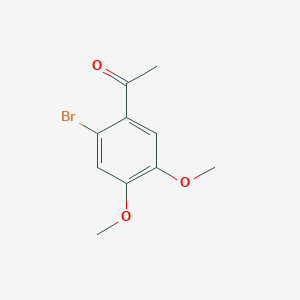
![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)
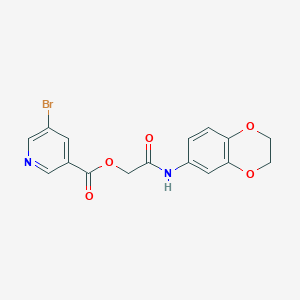


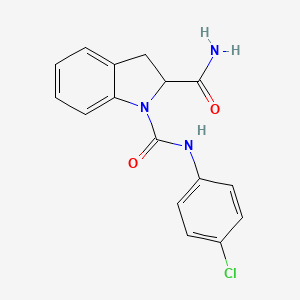

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)